molecular formula C6H12N2O2 B1443007 Azetidin-3-yl dimethylcarbamate CAS No. 935730-62-4

Azetidin-3-yl dimethylcarbamate

Cat. No.: B1443007
CAS No.: 935730-62-4
M. Wt: 144.17 g/mol
InChI Key: WFWJBRITXFDOBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Azetidin-3-yl dimethylcarbamate involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular weight of this compound is 144.17 g/mol . The InChI code is 1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H .


Chemical Reactions Analysis

Azetidines are known for their reactivity driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical and Chemical Properties Analysis

This compound is a white, odorless crystalline solid that melts at 75-77°C. It has a density of 1.087 gm/cm³ and is slightly soluble in water but highly soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Azetidinone derivatives, including Azetidin-3-yl dimethylcarbamate, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds exhibit promising activity against bacterial and fungal strains, including Mycobacterium tuberculosis, due to their unique structural features (Chandrashekaraiah et al., 2014). The synthesis involves the reaction of Schiff base intermediates with chloroacetyl chloride, producing azetidinone analogues that show significant biological activities (Ramachandran et al., 2022).

Applications in Drug Discovery

Azetidinone compounds are utilized in drug discovery, particularly in the synthesis of novel pharmaceuticals targeting various diseases. Microwave-assisted synthesis has been employed to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which have been screened for antibacterial and antifungal properties (Mistry & Desai, 2006). These methods offer rapid and efficient routes to pharmacologically active compounds.

Antitubercular and Antileishmanial Activity

Research has extended into the development of azetidinone analogues for antitubercular and antileishmanial applications. Studies have shown that certain azetidinone derivatives exhibit significant activity against Mycobacterium tuberculosis and Leishmania major, suggesting their potential as therapeutic agents for tuberculosis and leishmaniasis (Ilango & Arunkumar, 2011), (Singh et al., 2012).

Chemical Synthesis and Characterization

Azetidinone and its derivatives are synthesized through various chemical reactions, including the Minisci reaction, which introduces azetidin-3-yl groups into heteroaromatic bases. These methods facilitate the creation of compounds with potential uses in medicinal chemistry and drug development (Duncton et al., 2009).

Safety and Hazards

Azetidin-3-yl dimethylcarbamate hydrochloride has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been published in the last years with a focus on the most recent advances, trends, and future directions .

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, leading to prolonged neurotransmission. This interaction is characterized by the formation of a covalent bond between the carbamate group of the compound and the serine residue in the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the increased levels of acetylcholine due to acetylcholinesterase inhibition can enhance synaptic transmission and improve cognitive functions. Excessive accumulation of acetylcholine can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, convulsions, and even paralysis. In non-neuronal cells, this compound can affect cellular metabolism by altering the balance of acetylcholine, which is involved in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. The binding interaction is primarily driven by the formation of a covalent bond between the carbamate group of this compound and the serine residue in the active site of acetylcholinesterase. This covalent modification results in the irreversible inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of dimethylamine and azetidin-3-ol. Long-term exposure to this compound can result in sustained inhibition of acetylcholinesterase, which may lead to prolonged cholinergic effects. In in vitro studies, the compound has been shown to maintain its inhibitory activity for several hours, while in in vivo studies, the effects can last for several days depending on the dosage and route of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory retention by increasing acetylcholine levels. At higher doses, it can cause toxic effects such as muscle twitching, convulsions, and respiratory distress. The threshold for these adverse effects depends on the species and the route of administration. In rodent models, doses above 10 mg/kg have been associated with significant toxicity, while lower doses (1-5 mg/kg) have shown beneficial effects on cognitive functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase. The compound is metabolized by hydrolysis, resulting in the formation of dimethylamine and azetidin-3-ol. These metabolites can be further processed by liver enzymes and excreted in the urine. The inhibition of acetylcholinesterase by this compound can also affect other metabolic pathways that involve acetylcholine, such as those related to energy production and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to peripheral tissues, where it can interact with acetylcholinesterase in non-neuronal cells. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its effects on acetylcholinesterase can influence the activity of other enzymes and proteins within the cytoplasm, leading to changes in cellular metabolism and signaling pathways .

Properties

IUPAC Name

azetidin-3-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8(2)6(9)10-5-3-7-4-5/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWJBRITXFDOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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